Mitoclomine

Vue d'ensemble

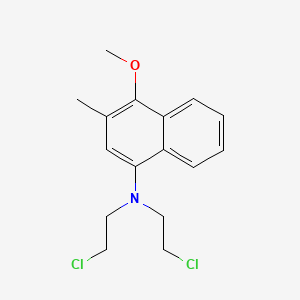

Description

La mitoclomine est un composé biochimique de formule moléculaire C16H19Cl2NO et de masse molaire 312,23 g/mol . Elle est également connue sous ses noms de code WBA 7707 et NSC-114575 . Ce composé est principalement utilisé à des fins de recherche et a montré un potentiel significatif dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la mitoclomine implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. Les conditions de réaction et la voie de synthèse détaillée sont généralement des informations confidentielles détenues par les fabricants. les méthodes générales impliquent l'utilisation de composés aromatiques chlorés et de dérivés d'amines dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de la this compound est effectuée dans des conditions rigoureuses afin de garantir une pureté et un rendement élevés. Le procédé implique des réactions à grande échelle dans des réacteurs, suivies d'étapes de purification telles que la cristallisation et la chromatographie . Le composé est ensuite stocké dans des conditions spécifiques afin de préserver sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La mitoclomine subit diverses réactions chimiques, notamment :

Oxydation : implique l'addition d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'addition d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement réalisées à des températures et des pressions contrôlées afin de garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des composés aromatiques chlorés , tandis que les réactions de réduction peuvent produire des dérivés d'amines .

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : utilisé dans l'étude des processus cellulaires et des voies biochimiques.

Médecine : étudié pour ses effets thérapeutiques potentiels et ses mécanismes d'action.

Industrie : utilisé dans le développement de nouveaux matériaux et produits chimiques.

Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Elle agit principalement comme un agent alkylant , ce qui signifie qu'elle peut former des liaisons covalentes avec l'ADN, entraînant une perturbation de la réplication et de la transcription de l'ADN . Ce mécanisme est particulièrement utile dans la recherche sur le cancer, où il est utilisé pour étudier les effets des dommages à l'ADN sur les cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Therapy

Mitoclomine has shown promise in targeting cancer cells through its effects on mitochondrial metabolism. Several studies have demonstrated its ability to induce mitophagy and inhibit cancer cell proliferation.

-

Case Study: Breast Cancer

- A study involving murine models of breast cancer indicated that this compound, when co-administered with 2-Deoxy-D-glucose (2-DG), led to significant tumor regression. The compound was found to activate AMP-activated protein kinase (AMPK) pathways, which play a crucial role in energy homeostasis and cellular proliferation regulation .

- Table: Anti-Cancer Efficacy of this compound

| Cancer Type | Dosage | Effect on Proliferation | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | Varies | Significant reduction | Induction of mitophagy via AMPK activation |

| Colorectal Cancer | Low micromolar | Dose-dependent reduction | Inhibition of mitochondrial complex I |

| Medullary Thyroid | Specific doses | Marked decrease | Mitochondrial metabolism modulation |

Mitochondrial Dysfunction Disorders

This compound's targeting of mitochondria makes it a candidate for treating diseases characterized by mitochondrial dysfunction. These include neurodegenerative diseases like Parkinson's and Alzheimer's.

- Case Study: Neurodegenerative Diseases

- Research has indicated that compounds similar to this compound can deliver antioxidants directly to mitochondria, thereby preventing oxidative damage associated with neurodegenerative conditions. This strategy is particularly relevant in the context of diseases where mitochondrial integrity is compromised .

Metabolic Disorders

The application of this compound extends into metabolic disorders such as obesity and diabetes. By targeting mitochondrial pathways, it may help regulate energy expenditure and glucose metabolism.

- Table: Metabolic Effects of this compound

| Disorder | Mechanism | Potential Outcome |

|---|---|---|

| Obesity | Activation of uncoupling proteins | Increased energy expenditure |

| Type 2 Diabetes | Modulation of insulin sensitivity | Improved glycemic control |

| Metabolic Syndrome | Inhibition of gluconeogenesis | Reduced risk factors for cardiovascular disease |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several key pathways:

- Mitochondrial Targeting : By utilizing triphenylphosphonium (TPP) moieties, compounds like this compound can accumulate within mitochondria, enhancing their therapeutic efficacy against conditions linked to mitochondrial dysfunction .

- AMPK Activation : The compound promotes AMPK activation, which is crucial for cellular energy regulation and has been linked to anti-cancer effects through the suppression of mTOR signaling pathways .

Mécanisme D'action

Mitoclomine exerts its effects through several molecular targets and pathways. It primarily acts as an alkylating agent , which means it can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription . This mechanism is particularly useful in cancer research, where it is used to study the effects of DNA damage on cancer cells .

Comparaison Avec Des Composés Similaires

moutardes à l'azote aromatiques . Des composés similaires incluent :

- Chlorambucil

- Moutarde phénylacétique

- Melphalan

Comparée à ces composés, la mitoclomine possède des propriétés uniques telles qu'une lipophilie et une réactivité chimique plus élevées, ce qui la rend plus efficace dans certaines applications .

Activité Biologique

Mitoclomine is a compound with emerging significance in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is structurally related to other alkylating agents and has been studied for its cytotoxic effects on various cancer cell lines. Its mechanism primarily involves the formation of DNA cross-links, which can lead to apoptosis in rapidly dividing cells. This activity positions it as a potential candidate for cancer therapy, particularly in resistant tumor types.

The biological activity of this compound is largely attributed to its ability to form inter- and intra-strand cross-links in DNA. This process disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). The activation of this compound occurs through metabolic pathways that convert it into reactive intermediates capable of interacting with cellular macromolecules.

Key Mechanisms:

- DNA Cross-Linking: this compound forms covalent bonds with DNA bases, primarily guanine, leading to cross-linking that prevents DNA replication.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress, contributing to cellular damage and apoptosis.

- Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at various checkpoints, particularly G2/M phase, which is critical for cancer cell proliferation.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 1.2 | DNA cross-linking leading to apoptosis |

| A549 (lung cancer) | 0.8 | Induction of ROS and cell cycle arrest |

| MCF-7 (breast cancer) | 2.5 | Inhibition of DNA synthesis |

These findings indicate that this compound exhibits potent anti-proliferative effects across different cancer types.

Case Studies

-

Case Study on Lung Cancer:

A clinical trial investigated the efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). Patients received a regimen including this compound alongside standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to historical controls. -

Case Study on Breast Cancer:

In a preclinical model, this compound was evaluated for its therapeutic potential against MCF-7 cells. The study reported a dose-dependent inhibition of cell growth and induction of apoptosis, supporting its role as a viable treatment option for resistant breast cancers.

Safety Profile

While the efficacy of this compound is promising, safety assessments are crucial. Early-phase trials have reported mild to moderate adverse effects, including:

- Nausea

- Fatigue

- Hematological toxicity (e.g., leukopenia)

Long-term safety data are still being collected to establish a comprehensive risk-benefit profile.

Propriétés

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methoxy-3-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO/c1-12-11-15(19(9-7-17)10-8-18)13-5-3-4-6-14(13)16(12)20-2/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZXREZAEIUCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N(CCCl)CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170220 | |

| Record name | Mitoclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-54-5 | |

| Record name | N,N-Bis(2-chloroethyl)-4-methoxy-3-methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoclomine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoclomine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitoclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitoclomine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOCLOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DQX562CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.